![molecular formula C11H16N4OS B6519846 N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}cyclohexanecarboxamide CAS No. 933005-88-0](/img/structure/B6519846.png)
N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}cyclohexanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine derivatives are heterocyclic compounds that have been studied for their extensive therapeutic uses . They are synthesized by fusing two pharmaceutically active moieties, triazole and thiadiazine . These compounds have been found to have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities .
Synthesis Analysis
The synthesis of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives has attracted significant attention . Various synthetic approaches have been developed, often involving the reaction of triazole derivatives, thiadiazine derivatives, or thiocarbohydrazide .Molecular Structure Analysis
These compounds are bicyclic molecules consisting of four carbon atoms, four nitrogen atoms, and one sulfur atom . Based on the fusion permutations of a five-membered triazole ring with a six-membered thiadiazine ring, four isomeric structural variants may exist .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds often involve the reaction of triazole derivatives, thiadiazine derivatives, or thiocarbohydrazide .Aplicaciones Científicas De Investigación
- N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}cyclohexanecarboxamide exhibits promising anticancer effects. Researchers have explored its potential as an inhibitor of specific cancer-related enzymes, making it a valuable candidate for targeted therapies .
- This compound demonstrates antimicrobial properties, making it relevant for combating bacterial and fungal infections. Its mechanism of action involves disrupting microbial cell membranes or essential metabolic pathways .
- Studies suggest that N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}cyclohexanecarboxamide may alleviate pain and inflammation. Researchers investigate its potential as a novel analgesic agent or anti-inflammatory drug .
- The compound’s antioxidant properties contribute to cellular protection against oxidative stress. Antioxidants play a crucial role in preventing various diseases, including neurodegenerative conditions and cardiovascular disorders .
- N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}cyclohexanecarboxamide acts as an enzyme inhibitor. It targets enzymes such as carbonic anhydrase, cholinesterase, and alkaline phosphatase. These interactions may have therapeutic implications .
- Researchers focus on the structure–activity relationship of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines. Insights from in silico pharmacokinetic and molecular modeling studies aid in designing new target-oriented drugs for multifunctional diseases .
Anticancer Properties
Antimicrobial Activity
Analgesic and Anti-Inflammatory Effects
Antioxidant Activity
Enzyme Inhibition
Drug Design and Development
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . These compounds have been shown to interact with various targets, including PARP-1 and EGFR .
Mode of Action
Similar compounds have been found to inhibit enzymes such asPARP-1 and EGFR , which play crucial roles in DNA repair pathways and cell proliferation, respectively . The inhibition of these enzymes can lead to the induction of apoptosis in cancer cells .
Biochemical Pathways
Similar compounds have been found to affect pathways related toDNA repair and cell proliferation through the inhibition of enzymes like PARP-1 and EGFR . The inhibition of these enzymes can disrupt the normal functioning of these pathways, leading to cell death .
Pharmacokinetics
In silico pharmacokinetic studies have been summarized for similar compounds . These studies can provide insights into the compound’s bioavailability and its distribution within the body.
Result of Action
Similar compounds have been found to induce apoptosis in cancer cells . This is achieved by upregulating pro-apoptotic genes such as P53 , Bax , caspase-3 , caspase-8 , and caspase-9 , and downregulating the anti-apoptotic gene Bcl2 .
Direcciones Futuras
The development of new biologically active entities for the rational design and development of new target-oriented 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine-based drugs for the treatment of multifunctional diseases is a promising area of research . Further studies are needed to explore the full therapeutic potential of these compounds.
Propiedades
IUPAC Name |
N-(5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4OS/c16-9(8-4-2-1-3-5-8)12-10-13-14-11-15(10)6-7-17-11/h8H,1-7H2,(H,12,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSZOLIJUMNAWAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=NN=C3N2CCS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}cyclohexanecarboxamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.